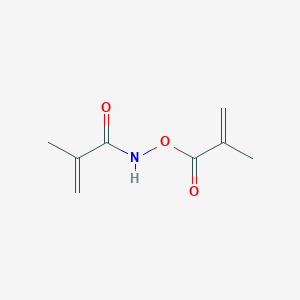

N,O-dimethacryloylhydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

138693-15-9 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2-methylprop-2-enoylamino) 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H11NO3/c1-5(2)7(10)9-12-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10) |

InChI Key |

BKJSUTPZEULXEB-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NOC(=O)C(=C)C |

Canonical SMILES |

CC(=C)C(=O)NOC(=O)C(=C)C |

Synonyms |

EDMA cpd N,O-dimethacryloylhydroxylamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,O-dimethacryloylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,O-dimethacryloylhydroxylamine, a bifunctional monomer with applications in polymer chemistry and materials science. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Hydroxylamine hydrochloride | 10 g (0.144 mol) |

| Pyridine | 50 ml (0.632 mol) |

| Methacryloyl chloride | 25.4 g (0.243 mol) |

| Reaction Conditions | |

| Reaction Temperature | Kept below 45°C during addition, then ambient |

| Reaction Time | 2 hours at ambient temperature |

| Product Information | |

| Yield | 7.0 g (34%) |

| Melting Point | 55°C |

| Elemental Analysis | Calculated |

| % Carbon | 56.70% |

| % Hydrogen | 6.55% |

| % Nitrogen | 8.28% |

Experimental Protocol

The synthesis of this compound is achieved through the reaction of hydroxylamine with methacryloyl chloride in a pyridine medium.[1]

Materials:

-

Hydroxylamine hydrochloride

-

Pyridine

-

Methacryloyl chloride

-

Chloroform

-

Hydrochloric acid

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Light petroleum

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.[1]

-

Addition of Methacryloyl Chloride: To this solution, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise. It is crucial to maintain the temperature of the reaction mixture below 45°C during the addition.[1]

-

Reaction: After the complete addition of methacryloyl chloride, stir the mixture at ambient temperature for 2 hours.[1]

-

Work-up:

-

Dilute the reaction mixture with 100 ml of chloroform.[1]

-

Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert pyridine into its hydrochloride salt.[1]

-

Separate the organic layer.[1]

-

Wash the organic layer four times with 100 ml of water.[1]

-

Dry the organic layer over magnesium sulfate (MgSO₄).[1]

-

-

Isolation and Purification:

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

References

An In-depth Technical Guide to the Chemical Properties of N,O-dimethacryloylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,O-dimethacryloylhydroxylamine. This bifunctional monomer, featuring two polymerizable methacryloyl groups, is a promising candidate for the development of advanced polymer-based materials, particularly in the fields of drug delivery and biocompatible hydrogels.

Core Chemical Properties

This compound is a crystalline solid at room temperature. Its bifunctional nature, with both N-linked and O-linked methacryloyl groups, allows it to act as a crosslinking agent in polymerization reactions, leading to the formation of three-dimensional polymer networks.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₃ | Calculated |

| Molecular Weight | 169.18 g/mol | Calculated |

| Melting Point | 55°C | [1] |

| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% | [1] |

| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% | [1] |

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride

-

Pyridine

-

Methacryloyl chloride

-

Chloroform

-

Hydrochloric acid

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Light petroleum

Procedure: [1]

-

Dissolve hydroxylamine hydrochloride (10 g, 0.144 mol) in pyridine (50 ml, 0.632 mol).

-

Slowly add methacryloyl chloride (25.4 g, 0.243 mol) dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with 100 ml of chloroform.

-

Slowly add 21 ml of hydrochloric acid (0.245 mol) to convert pyridine to its hydrochloride salt, facilitating its removal.

-

Separate the organic layer and wash it four times with 100 ml of water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Evaporate the chloroform under vacuum. The resulting oily residue will crystallize upon drying.

-

Filter the crystals and recrystallize twice from a mixture of diethyl ether and light petroleum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by its two methacryloyl groups and the central N-O bond.

-

Polymerization: The carbon-carbon double bonds of the methacryloyl groups can undergo free-radical polymerization. Due to the presence of two such groups, this molecule can act as a crosslinker, forming hydrogels or other crosslinked polymer networks. This property is highly relevant for the development of drug delivery systems, where the crosslink density can be tailored to control drug release kinetics.

-

N-O Bond Cleavage: The N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under certain conditions, such as reductive or base-induced cleavage.[2][3] This reactivity could be exploited for creating degradable polymer networks or for the synthesis of other functionalized molecules.

Application in Drug Development

The structure of this compound makes it an excellent candidate for creating hydrogels for controlled drug delivery. Similar to hydrogels based on N,N-dimethylacrylamide, these networks can encapsulate therapeutic agents.[4] The release of the drug can be controlled by the hydrogel's swelling properties and degradation, which are determined by the crosslink density and the potential cleavability of the N-O bond. The biocompatibility of polymers based on methacrylamide derivatives further enhances their potential in biomedical applications.

Polymerization for Drug Delivery Systems

Caption: Conceptual model of a drug-loaded hydrogel network.

Expected Spectroscopic Characteristics

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the following functional groups:

-

C=O (Amide and Ester): A strong, sharp peak around 1660-1720 cm⁻¹.

-

C=C (Alkene): A medium intensity peak around 1640 cm⁻¹.

-

N-O Stretch: An absorption band in the region of 900-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum should display signals corresponding to the different types of protons in the molecule:

-

Vinyl Protons (=CH₂): Two distinct signals in the 5.5-6.5 ppm range.

-

Methyl Protons (-CH₃): Two signals for the two non-equivalent methyl groups, likely appearing around 1.9-2.1 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to show signals for:

-

Carbonyl Carbons (C=O): In the 165-175 ppm region.

-

Alkene Carbons (C=C): In the 120-140 ppm region.

-

Methyl Carbons (-CH₃): In the 18-25 ppm region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound, which is 169.18. Common fragmentation patterns would likely involve the loss of methacryloyl groups or cleavage of the N-O bond.

References

An In-depth Technical Guide to N,O-dimethacryloylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N,O-dimethacryloylhydroxylamine, focusing on its core chemical properties, synthesis, and potential applications. The information is curated for professionals in research and development.

Core Compound Properties

This compound is a bifunctional monomer characterized by the presence of two methacrylate groups attached to a hydroxylamine core. These reactive groups make it a candidate for polymerization and cross-linking applications. Based on its synthesis and elemental analysis, the key quantitative properties have been determined.[1]

| Property | Value | Source |

| Molecular Weight | ~169.18 g/mol | Calculated from Formula |

| Chemical Formula | C₈H₁₁NO₃ | Deduced from Synthesis[1] |

| Elemental Analysis (Calculated) | C: 56.80%, H: 6.55%, N: 8.28% | Deduced from Formula |

| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% | [1] |

| Physical Appearance | Crystalline solid | [1] |

| Melting Point | 55°C | [1] |

Experimental Protocols

Synthesis of this compound [1]

A detailed protocol for the laboratory-scale synthesis of this compound has been documented. The synthesis involves the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.

Materials:

-

Hydroxylamine hydrochloride (10 g; 0.144 mol)

-

Pyridine (50 ml; 0.632 mol)

-

Methacryloyl chloride (25.4 g; 0.243 mol)

-

Chloroform

-

Hydrochloric acid

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Light petroleum

Procedure:

-

Dissolve hydroxylamine hydrochloride in pyridine.

-

Slowly add methacryloyl chloride dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.

-

After the addition is complete, stir the mixture at ambient temperature for 2 hours.

-

Dilute the reaction mixture with 100 ml of chloroform.

-

Slowly add 21 ml of hydrochloric acid to convert pyridine into its hydrochloride salt.

-

Separate the organic layer and wash it four times with 100 ml of water.

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the chloroform under a vacuum.

-

Dry the resulting oily residue using an oil pump, during which the product should crystallize.

-

Filter the crystals and recrystallize them twice from a mixture of diethyl ether and light petroleum to yield pure this compound.

The reported yield for this process is 7.0 g (34%).[1]

Experimental Workflow Visualization

The synthesis protocol can be visualized as a sequential workflow, outlining the key stages from starting materials to the final purified product.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Direct applications of this compound in signaling pathways or as a therapeutic agent are not prominently documented in the reviewed literature. However, its structure, containing two methacrylate groups, strongly suggests its utility as a monomer or cross-linking agent in the synthesis of polymers.

Polymers based on methacrylates, such as Poly(methyl methacrylate) (PMMA), are extensively studied for drug delivery applications due to their biocompatibility.[2][3][4][5] These polymers can be formulated into macro-devices or particulate systems like micro- or nanoparticles to carry various classes of drugs, including antibiotics, anti-inflammatory agents, and antineoplastics.[3]

The incorporation of a bifunctional monomer like this compound could be explored to create cross-linked polymer networks or hydrogels. Such materials could be designed as pH-responsive carriers for controlled drug release, a strategy employed with other methacrylate-based copolymers.[6] The hydroxylamine core could also offer a site for further chemical modification or conjugation post-polymerization.

Logical Relationship of Potential Application

The potential utility of this compound in drug delivery is based on the established roles of similar methacrylate-based polymers. The logical progression from the monomer to a potential application is illustrated below.

Caption: Potential pathway from monomer to drug delivery application.

References

An In-depth Technical Guide on the Core Properties of N,O-dimethacryloylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of N,O-dimethacryloylhydroxylamine, with a primary focus on its solubility characteristics. Due to the limited availability of direct quantitative data for this specific compound, this guide also offers insights into its synthesis, predicted solubility based on analogous compounds, and standardized experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound is a bifunctional monomer containing two methacryloyl groups attached to a hydroxylamine core. This structure makes it a candidate for crosslinking applications in polymer synthesis, hydrogel formation, and the development of novel biomaterials. Understanding its solubility is critical for its application in various formulations and polymerization processes.

Solubility Profile

Qualitative Solubility:

The synthesis protocol for this compound involves a recrystallization step from a mixture of diethyl ether and light petroleum. This indicates that the compound has some degree of solubility in these nonpolar organic solvents.

Predicted Solubility:

Based on its chemical structure, which includes two polar amide-like functionalities and two less polar methacrylate groups, a mixed solubility profile can be anticipated.

-

Polar Solvents: The presence of the carbonyl and amine-like groups suggests potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The ability to act as a hydrogen bond acceptor could also confer some solubility in polar protic solvents like ethanol and methanol.

-

Nonpolar Solvents: The methacrylate portions of the molecule suggest that it may be soluble in nonpolar solvents.

-

Aqueous Solubility: The overall hydrophobic character of the two methacryloyl groups may limit its solubility in water. However, for a structurally related compound, methacrylamide, the solubility in water is reported to be 202 g/L at 20°C[1][2]. This suggests that this compound might exhibit some, albeit potentially limited, aqueous solubility.

A summary of anticipated and known qualitative solubility is presented in Table 1.

Table 1: Summary of Known and Predicted Solubility of this compound

| Solvent Class | Solvent | Known/Predicted Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Predicted: Soluble | The polar nature of DMSO is expected to facilitate dissolution. |

| N,N-Dimethylformamide (DMF) | Predicted: Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should be effective. | |

| Polar Protic | Water | Predicted: Sparingly Soluble | Analogy with methacrylamide suggests some solubility, but the larger nonpolar groups may reduce it. |

| Ethanol | Predicted: Soluble | Expected to be a suitable solvent due to its ability to interact with both polar and nonpolar parts of the molecule. | |

| Methanol | Predicted: Soluble | Similar to ethanol, it is expected to be a good solvent. | |

| Nonpolar | Diethyl Ether | Known: Soluble | Used in the recrystallization process, indicating solubility. |

| Light Petroleum | Known: Soluble | Used in the recrystallization process, indicating solubility. | |

| Chloroform | Known: Soluble | The synthesis protocol indicates that the product is soluble in chloroform. |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is outlined below.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Materials:

-

Hydroxylamine hydrochloride

-

Pyridine

-

Methacryloyl chloride

-

Chloroform

-

Hydrochloric acid

-

Magnesium sulfate (MgSO4)

-

Diethyl ether

-

Light petroleum

Procedure:

-

Dissolve hydroxylamine hydrochloride in pyridine in a reaction vessel.

-

Slowly add methacryloyl chloride dropwise to the solution, ensuring the reaction temperature is maintained below 45°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with chloroform.

-

Slowly add hydrochloric acid to the mixture.

-

Separate the organic layer.

-

Wash the organic layer four times with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the chloroform under vacuum.

-

Dry the resulting oily residue under high vacuum, during which the product should crystallize.

-

Filter the crystals.

-

Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the purified this compound.

General Experimental Protocol for Determining Solubility

The following is a general and robust method for determining the solubility of a solid compound like this compound in a given solvent.

Workflow for Solubility Determination

Caption: General workflow for the experimental determination of solubility.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis after solvent evaporation)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter compatible with the solvent.

-

Accurately measure a known volume or weight of the clear saturated solution.

-

Quantify the amount of dissolved this compound in the aliquot.

-

Gravimetric Method: Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the saturated solution to a concentration within the linear range of a pre-established calibration curve and analyze using an appropriate technique like HPLC or UV-Vis spectrophotometry.

-

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively documented, this guide provides a foundational understanding based on its synthesis and chemical structure. The provided experimental protocols offer a clear pathway for researchers to determine its solubility in solvents relevant to their specific applications. Further empirical studies are encouraged to build a comprehensive quantitative solubility profile for this versatile monomer, which will undoubtedly facilitate its broader use in materials science and drug development.

References

The Synthesis and Potential Applications of N,O-dimethacryloylhydroxylamine: A Technical Guide

Abstract

N,O-dimethacryloylhydroxylamine is a bifunctional monomer possessing two polymerizable methacrylate groups attached to a hydroxylamine core. This unique structure presents significant potential for the development of novel polymers and hydrogels with applications in drug delivery, biomaterials, and polymer chemistry. This technical guide provides a detailed protocol for the synthesis of this compound, summarizes its known physicochemical properties, and explores its potential utility in the context of current research on hydroxylamine derivatives. While a detailed spectroscopic analysis is not available in the public domain, this guide consolidates the existing knowledge to provide a valuable resource for researchers in the field.

Introduction

The field of advanced drug delivery and biomaterials is in constant search for novel monomers that can impart unique functionalities to polymers. Hydroxylamine-containing molecules are of particular interest due to their versatile chemical reactivity and, in some cases, their ability to interact with biological systems. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been shown to possess antibacterial properties. Furthermore, hydroxylamine-based linkers are utilized for bioconjugation, enabling the attachment of therapeutic agents or imaging probes to biomolecules. A notable example is the conjugation of muramyl dipeptide (MDP) derivatives via a hydroxylamine linker to stimulate the Nucleotide-binding Oligomerization Domain-containing protein 2 (Nod2), a key receptor in the innate immune system.

This compound is a promising, yet underexplored, monomer in this class. Its two methacrylate groups allow it to act as a crosslinking agent, enabling the formation of hydrogels and other polymeric networks. These materials could potentially be designed for controlled drug release, as scaffolds for tissue engineering, or as novel biomaterials with inherent biological activity. This guide provides the foundational information required for the synthesis and further investigation of this versatile compound.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium. Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

The following protocol is based on a known synthesis method.

-

Reaction Setup : Dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine in a suitable reaction vessel.

-

Addition of Methacryloyl Chloride : While maintaining the temperature of the reaction mixture below 45°C, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise.

-

Reaction : After the addition is complete, stir the mixture at ambient temperature for 2 hours.

-

Workup - Quenching : Dilute the reaction mixture with 100 ml of chloroform. Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert the pyridine into its hydrochloride salt, facilitating its removal.

-

Workup - Extraction : Separate the organic layer and wash it four times with 100 ml of water.

-

Workup - Drying and Isolation : Dry the organic layer over magnesium sulfate (MgSO₄). Evaporate the chloroform under vacuum. The resulting oily residue should be dried under a high vacuum, during which the product is expected to crystallize.

-

Purification : Filter the crystals and recrystallize them twice from a mixture of diethyl ether and light petroleum to obtain the purified this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 55 °C |

| Yield | 34% |

| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% |

| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% |

Potential Applications and Future Perspectives

The bifunctional nature of this compound makes it a highly attractive monomer for the creation of crosslinked polymers and hydrogels. These materials could find applications in several areas of drug development and biomedical research.

-

Controlled Drug Delivery : Hydrogels synthesized from this compound could be used to encapsulate therapeutic agents, allowing for their sustained release. The hydroxylamine core could also be a site for further chemical modification, enabling the attachment of drugs or targeting ligands.

-

Biomaterials and Tissue Engineering : The ability to form crosslinked networks makes this monomer suitable for creating scaffolds for cell growth and tissue regeneration. The biocompatibility and biodegradability of such materials would need to be investigated.

-

Bioactive Polymers : Drawing inspiration from other hydroxylamine-containing compounds, polymers derived from this compound might exhibit inherent biological activity. For example, they could be designed to interact with immune receptors such as Nod2, potentially leading to novel immunomodulatory materials.

Hypothetical Signaling Pathway Involvement

Given that certain hydroxylamine-containing molecules can activate the Nod2 signaling pathway, it is conceivable that polymers or nanoparticles formulated with this compound could be engineered for this purpose. The following diagram illustrates this hypothetical pathway, which is relevant for applications in immuno-oncology and vaccine adjuvant development.

Conclusion

This compound is a monomer with significant, yet largely untapped, potential. This guide provides the essential information for its synthesis and purification, along with a summary of its known properties. While further characterization, particularly spectroscopic analysis, is needed, the potential applications in drug delivery, biomaterials, and the development of bioactive polymers are substantial. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the utility of this promising compound.

Technical Guide: N,O-dimethacryloylhydroxylamine Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-dimethacryloylhydroxylamine is a bifunctional monomer containing two polymerizable methacryloyl groups attached to a hydroxylamine core. This unique structure makes it a candidate for various applications in polymer chemistry and materials science, potentially in the development of novel hydrogels, cross-linkers, and responsive materials. A thorough understanding of its synthesis and fundamental properties is crucial for its application and further development. This technical guide outlines the established synthesis protocol for this compound and summarizes its known physical and chemical characteristics.

Molecular Structure

The chemical structure of this compound features two methacryloyl groups, one attached to the nitrogen and the other to the oxygen of the hydroxylamine moiety.

Caption: Molecular Structure of this compound

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] The pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Workflow

Caption: Synthesis Workflow for this compound

Detailed Methodology

The following protocol is adapted from the documented synthesis.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.

-

Addition of Acylating Agent: While maintaining the reaction temperature below 45°C, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise to the solution.

-

Reaction: After the addition is complete, stir the mixture at ambient temperature for 2 hours.

-

Workup:

-

Dilute the reaction mixture with 100 ml of chloroform.

-

Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert pyridine to its hydrochloride salt.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer four times with 100 ml of water.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

-

Purification:

-

Remove the chloroform by evaporation under vacuum.

-

The resulting oily residue should crystallize upon drying in a high vacuum.

-

Collect the crystals by filtration.

-

Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the pure product.

-

Physicochemical and Analytical Data

The available quantitative data for this compound is limited to its melting point and elemental analysis.[1]

| Property | Value |

| Melting Point | 55°C |

| Elemental Analysis (Calculated) | C: 56.70%, H: 6.55%, N: 8.28% |

| Elemental Analysis (Found) | C: 56.74%, H: 6.22%, N: 8.34% |

Prospective Structural Analysis Techniques

While experimental data is not currently available, a comprehensive structural analysis of this compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number of different proton environments, their chemical shifts, and splitting patterns, confirming the presence of the vinyl and methyl protons of the methacryloyl groups.

-

¹³C NMR: Would determine the number of non-equivalent carbon atoms and their chemical environments, corresponding to the carbonyl, vinyl, and methyl carbons.

-

-

Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

-

X-ray Crystallography: If suitable single crystals can be grown, this technique would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

-

Infrared (IR) Spectroscopy: Would be used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) and C=C (alkene) stretching vibrations.

Conclusion

This compound is a monomer with potential for various applications in polymer science. Its synthesis has been clearly documented. However, a full structural characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography has not been reported in the available literature. Such studies would be invaluable for a deeper understanding of its chemical properties and for facilitating its use in the development of new materials. Researchers and drug development professionals are encouraged to perform these analyses to fully elucidate the structural characteristics of this compound.

References

A Theoretical and Methodological Guide to N,O-Dimethacryloylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-dimethacryloylhydroxylamine is a bifunctional monomer with potential applications in polymer chemistry and drug delivery systems. Its unique structure, combining two reactive methacryloyl groups with a hydroxylamine core, suggests possibilities for creating novel polymers with specific functionalities. This technical guide provides a comprehensive theoretical framework for the study of this compound, outlining key computational and experimental protocols. Due to the limited specific research on this molecule, this guide synthesizes methodologies from studies on analogous compounds, including methacrylates and N,O-disubstituted hydroxylamines, to propose a robust research strategy. The following sections detail quantum chemical calculations for structural and electronic characterization, hypothetical experimental protocols for synthesis and analysis, and potential reaction pathways.

Theoretical Studies: A Computational Approach

Theoretical studies are essential for understanding the intrinsic properties of this compound at a molecular level. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to predict its geometry, electronic structure, and reactivity.

Computational Methodology

A common and effective approach for theoretical analysis involves geometry optimization and frequency calculations using DFT. The B3LYP functional with a 6-31+G(d) basis set is a widely used method for such molecules, providing a good balance between accuracy and computational cost.[1] For more precise energy calculations, a higher-level basis set like 6-311+G(3df,2p) can be employed.[1]

Illustrative Computational Workflow:

Caption: A general workflow for the computational analysis of this compound.

Predicted Molecular Properties

While specific data for this compound is not available, the following tables present illustrative quantitative data based on calculations performed on similar molecules like methacrylates and hydroxylamine derivatives.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond | Predicted Value |

| Bond Length (Å) | C=O | 1.21 |

| C=C | 1.34 | |

| N-O | 1.45 | |

| C-N | 1.47 | |

| Bond Angle (°) | O=C-C | 123 |

| C=C-C | 121 | |

| C-N-O | 110 | |

| Dihedral Angle (°) | C=C-C=O | ~180 (trans) / ~0 (cis) |

| C-O-N-C | Variable (conformational isomers) |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Key IR Frequencies (cm⁻¹) | ~1720 (C=O stretch) | Characteristic of the carbonyl group |

| ~1640 (C=C stretch) | Characteristic of the vinyl group | |

| ~1160 (C-O stretch) | ||

| ~940 (N-O stretch) |

Experimental Protocols

The synthesis and characterization of this compound would likely follow established methods for N,O-disubstituted hydroxylamines and methacryloyl compounds.

Synthesis

A plausible synthetic route would involve the reaction of hydroxylamine with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct. The reaction would need to be carefully controlled to achieve disubstitution.

Proposed Synthetic Pathway:

Caption: A potential reaction scheme for the synthesis of the target molecule.

Detailed Protocol:

-

Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to liberate the free hydroxylamine.

-

Acylation: Methacryloyl chloride (2.2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is washed with a mild acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methacryloyl and hydroxylamine protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups, such as the C=O, C=C, and N-O bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.[2]

Potential Signaling Pathways and Applications

The bifunctional nature of this compound opens up possibilities for its use in creating cross-linked polymers and hydrogels. The hydroxylamine core could also impart redox activity or be a point for further chemical modification.

Hypothetical Polymerization and Cross-linking:

Caption: A simplified representation of the polymerization and cross-linking capabilities.

In drug development, this molecule could be used as a cross-linker in hydrogel-based drug delivery systems. The hydroxylamine moiety could potentially be designed to release a therapeutic agent under specific physiological conditions, such as changes in pH or redox environment.

Conclusion

While direct experimental and theoretical data on this compound is scarce, this guide provides a comprehensive framework for its study based on established methodologies for similar compounds. The proposed computational and experimental protocols offer a clear path for researchers to explore the synthesis, characterization, and potential applications of this promising molecule. The unique combination of reactive functional groups suggests that this compound could be a valuable building block in the development of advanced materials for a variety of scientific and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for N,O-dimethacryloylhydroxylamine as a Crosslinking Agent

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide detailed application notes and protocols for the use of N,O-dimethacryloylhydroxylamine (NODMHA) as a crosslinking agent in the development of hydrogels for drug delivery and other biomedical applications. However, after a comprehensive review of currently available scientific literature, we must report a significant lack of published research on the specific application of this compound as a crosslinking agent for hydrogels.

While a synthesis protocol for this compound exists, its subsequent use in polymerization and hydrogel formation, particularly for drug delivery, is not documented in the accessible scientific domain.[1] Extensive searches have yielded no specific experimental protocols, quantitative data on hydrogel properties, drug release profiles, or biocompatibility studies related to NODMHA-crosslinked materials.

The information that is available focuses on the synthesis of the NODMHA molecule itself.

Synthesis of this compound

A method for the synthesis of this compound has been reported, which involves the reaction of hydroxylamine with methacryloyl chloride.[1]

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Future Research Directions

The structure of this compound, featuring two methacrylate groups, suggests its potential as a crosslinking agent. The central hydroxylamine moiety could potentially introduce interesting properties to a hydrogel network, such as pH-sensitivity, due to the presence of the N-O bond which can be susceptible to cleavage under certain conditions.

For researchers interested in exploring the potential of NODMHA as a crosslinking agent, the following experimental avenues could be considered:

-

Polymerization and Hydrogel Formation: Systematic investigation of the polymerization of monomers (e.g., acrylamide, N-isopropylacrylamide, acrylic acid) in the presence of varying concentrations of NODMHA as a crosslinker. Key parameters to study would include gelation time, conversion rates, and the mechanical properties of the resulting hydrogels.

-

Characterization of Hydrogel Properties:

-

Swelling Studies: Evaluation of the equilibrium swelling ratio of NODMHA-crosslinked hydrogels in different pH buffers and ionic strength solutions to determine their environmental sensitivity.

-

Mechanical Testing: Measurement of the compressive modulus and tensile strength to understand the influence of NODMHA on the mechanical integrity of the hydrogels.

-

Morphological Analysis: Using techniques like Scanning Electron Microscopy (SEM) to visualize the porous structure of the hydrogels.

-

-

Drug Release Studies:

-

Loading of Model Drugs: Incorporation of model drugs with different physicochemical properties (e.g., hydrophilic, hydrophobic, different molecular weights) into the hydrogel matrix.

-

In Vitro Release Kinetics: Monitoring the cumulative release of the loaded drugs over time in various simulated physiological fluids (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the potential for controlled release.

-

-

Biocompatibility and Degradation:

-

Cytotoxicity Assays: In vitro evaluation of the cytotoxicity of the NODMHA-crosslinked hydrogels and their potential degradation products using relevant cell lines (e.g., fibroblasts, epithelial cells).

-

Biodegradation Studies: Investigation of the degradation profile of the hydrogels in the presence of relevant enzymes or under conditions simulating the physiological environment.

-

Conclusion

At present, this compound remains a molecule with theoretical potential as a crosslinking agent for hydrogels. The lack of empirical data necessitates foundational research to establish its efficacy and properties in this context. The protocols and data for other crosslinking agents, while providing a general framework for hydrogel research, cannot be directly extrapolated to NODMHA. We encourage the scientific community to explore the possibilities of this compound and publish their findings to expand the toolbox of materials available for drug delivery and biomedical engineering.

References

Application Notes and Protocols for N,O-dimethacryloylhydroxylamine (NODMHA) in Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N,O-dimethacryloylhydroxylamine (NODMHA) in the formation of hydrogels for research and drug development applications. Due to the limited specific literature on NODMHA-based hydrogels, this document combines the known synthesis of the NODMHA monomer with generalized, representative protocols for hydrogel formation and characterization based on analogous dimethacrylate and acrylamide-based systems.

Introduction to this compound (NODMHA)

This compound (NODMHA) is a unique monomer containing two methacrylate groups attached to a hydroxylamine core. This structure presents intriguing possibilities for hydrogel synthesis, where it can act as a crosslinker or a primary monomer. The presence of the N-O bond in its backbone suggests potential for creating biodegradable or stimuli-responsive hydrogels, as this bond can be susceptible to cleavage under certain physiological or chemical conditions.

Synthesis of this compound (NODMHA) Monomer

A detailed protocol for the synthesis of NODMHA has been reported and is summarized below.[1]

Protocol: Synthesis of NODMHA

Materials:

-

Hydroxylamine hydrochloride

-

Pyridine

-

Methacryloyl chloride

-

Chloroform

-

Hydrochloric acid

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Light petroleum

Procedure:

-

Dissolve hydroxylamine hydrochloride (10 g, 0.144 mol) in pyridine (50 ml, 0.632 mol).

-

Slowly add methacryloyl chloride (25.4 g, 0.243 mol) dropwise to the solution, ensuring the reaction temperature remains below 45°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with 100 ml of chloroform.

-

Slowly add 21 ml of hydrochloric acid (0.245 mol) dropwise to neutralize the pyridine.

-

Separate the organic layer and wash it four times with 100 ml of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the chloroform under vacuum.

-

The resulting oily residue should crystallize upon further drying under a high vacuum.

-

Filter the crystals and recrystallize twice from a mixture of diethyl ether and light petroleum to obtain pure this compound.

Hydrogel Formation using NODMHA

Representative Protocol: Free-Radical Polymerization for NODMHA Hydrogel Synthesis

Materials:

-

This compound (NODMHA)

-

Primary monomer (e.g., N,N-dimethylacrylamide (DMAA), 2-hydroxyethyl methacrylate (HEMA)) (Optional)

-

Photoinitiator (e.g., Irgacure 2959) or Thermal initiator (e.g., Ammonium persulfate (APS))

-

Solvent (e.g., deionized water, dimethyl sulfoxide (DMSO))

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Dissolve the desired amount of primary monomer (if any) and NODMHA in the chosen solvent. The concentration of NODMHA will determine the crosslinking density.

-

Add the initiator to the solution. For photo-polymerization, use a photoinitiator (e.g., 0.5-1% w/v). For thermal polymerization, use a thermal initiator (e.g., APS) and an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine (TEMED)).

-

-

Polymerization:

-

Photopolymerization: Transfer the pre-polymer solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization.[2]

-

Thermal Polymerization: Heat the pre-polymer solution in a mold at a specific temperature (e.g., 60°C) for several hours.[1]

-

-

Purification:

-

After polymerization, immerse the resulting hydrogel in a large volume of deionized water or PBS to remove any unreacted monomers and initiator.

-

Change the washing solution periodically (e.g., every 12 hours) for 2-3 days to ensure complete purification.

-

-

Storage:

-

Store the purified hydrogel in PBS at 4°C.

-

Characterization of NODMHA Hydrogels

Standard techniques for hydrogel characterization can be employed to evaluate the properties of NODMHA-based hydrogels.

Experimental Protocols for Hydrogel Characterization:

-

Swelling Behavior:

-

Lyophilize a piece of the hydrogel to determine its dry weight (W_d).

-

Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

-

At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).

-

Calculate the swelling ratio as (W_s - W_d) / W_d.[3]

-

-

Mechanical Properties:

-

Use a mechanical tester (e.g., rheometer or tensile tester) to measure the compressive or tensile properties of the swollen hydrogel.[4]

-

For compressive testing, apply a uniaxial compressive force to a cylindrical hydrogel sample and record the stress-strain curve.

-

For tensile testing, clamp a dog-bone-shaped hydrogel sample and apply a tensile force until it breaks.

-

From the stress-strain curves, determine the Young's modulus, ultimate tensile strength, and elongation at break.[4]

-

Drug Delivery Applications

The porous structure of hydrogels makes them excellent candidates for controlled drug delivery.

Representative Protocol: Drug Loading and In Vitro Release Study

Drug Loading:

-

Immerse a lyophilized and weighed hydrogel sample in a solution of the desired drug at a known concentration.

-

Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature.

-

The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.[5]

In Vitro Drug Release:

-

Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4).

-

At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[5]

-

Plot the cumulative drug release as a function of time.

Data Presentation

Due to the absence of specific experimental data for NODMHA hydrogels, the following tables present hypothetical data to illustrate how results could be structured. These values are based on typical ranges observed for other dimethacrylate-crosslinked hydrogels.

Table 1: Swelling Ratio of NODMHA-co-DMAA Hydrogels with Varying NODMHA Content

| NODMHA Concentration (mol%) | Swelling Ratio (g/g) |

| 1 | 25.3 ± 2.1 |

| 2 | 18.7 ± 1.5 |

| 5 | 12.5 ± 1.1 |

| 10 | 8.2 ± 0.7 |

Table 2: Mechanical Properties of NODMHA-co-DMAA Hydrogels

| NODMHA Concentration (mol%) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |

| 1 | 50 ± 5 | 80 ± 7 | 150 ± 12 |

| 2 | 120 ± 10 | 150 ± 15 | 110 ± 9 |

| 5 | 350 ± 30 | 400 ± 35 | 70 ± 6 |

| 10 | 800 ± 65 | 950 ± 80 | 45 ± 5 |

Visualizations

Diagram 1: Synthesis of this compound (NODMHA)

Diagram 2: Experimental Workflow for Hydrogel Formation and Characterization

Diagram 3: Logical Relationship for Hydrogel Property Tuning

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, monomer for the development of novel hydrogels. Its unique chemical structure suggests the potential for creating biodegradable and responsive materials suitable for advanced drug delivery and tissue engineering applications. The protocols and workflows provided in these application notes offer a foundational framework for researchers to begin exploring the synthesis and characterization of NODMHA-based hydrogels. Further research is warranted to elucidate the specific properties of these hydrogels and to fully realize their potential in the biomedical field.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of Bioorthogonally Degradable Tough Hydrogels Using Enamine N‐Oxide Based Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016007692A1 - Hydrogel compositions - Google Patents [patents.google.com]

- 5. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,O-dimethacryloylhydroxylamine in pH-Sensitive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-dimethacryloylhydroxylamine is a unique crosslinking agent with the potential for creating pH-sensitive polymers. Its hydroxylamine moiety, with a pKa of approximately 6.0 for the protonated form, is the key to its pH-responsive behavior. This allows for the development of "smart" hydrogels that can undergo significant changes in their swelling behavior in response to specific pH triggers. This attribute makes them highly suitable for a range of biomedical applications, particularly in the field of controlled drug delivery.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of pH-sensitive polymers based on this compound. The provided protocols are based on established principles of polymer chemistry and are intended to serve as a detailed guide for researchers.

Principle of pH-Sensitivity

The pH-sensitivity of polymers crosslinked with this compound stems from the protonation and deprotonation of the hydroxylamine group within the polymer network.

-

In acidic environments (pH < 6.0): The hydroxylamine nitrogen atom becomes protonated, leading to positively charged groups along the polymer chains. The resulting electrostatic repulsion between these charges causes the hydrogel network to expand and swell.

-

In neutral or basic environments (pH > 6.0): The hydroxylamine group is deprotonated and neutral. The electrostatic repulsion is diminished, causing the hydrogel to shrink or deswell.

This reversible swelling and deswelling behavior can be harnessed to control the release of encapsulated therapeutic agents.

Potential Applications

The distinct pH-responsive nature of these polymers opens up possibilities for various targeted drug delivery strategies:

-

Oral Drug Delivery: These hydrogels can be designed to protect acid-labile drugs from the harsh acidic environment of the stomach (low swelling at low pH) and then release them in the more neutral environment of the small intestine (high swelling at higher pH).

-

Targeted Tumor Delivery: The microenvironment of solid tumors is often slightly more acidic (pH 6.5-7.2) than healthy tissues (pH 7.4). Hydrogels based on this compound could be engineered to preferentially release their payload in the acidic tumor microenvironment.

-

Wound Healing: pH-responsive hydrogels can be used to deliver growth factors or antimicrobial agents to wound sites, where the pH can vary depending on the stage of healing and the presence of infection.

Data Presentation

**Table 1: Expected Swelling Behavior of a Hypothetical HEMA/N,O-dimethacryloylhydroxylamine Hydro

Application Notes and Protocols for N,O-dimethacryloylhydroxylamine in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,O-dimethacryloylhydroxylamine (DMHA) as a key component in the formulation of advanced drug delivery systems. The unique hydrolyzable nature of the N-O bond within DMHA allows for the creation of stimuli-responsive biomaterials, particularly those sensitive to physiological pH and redox conditions, making it an attractive crosslinker for controlled drug release.

Introduction to this compound in Drug Delivery

This compound is a divinylic crosslinking agent that has been utilized in the synthesis of biodegradable hydrogels and nanoparticles.[1][2] Its incorporation into polymer matrices imparts hydrolytic degradability, which can be tuned to control the release of therapeutic agents.[2][3] The susceptibility of the ester linkages to hydrolysis under physiological conditions (pH 7.4) allows for the gradual erosion of the polymer network and subsequent drug release.[2][4] This property is particularly advantageous for developing drug delivery systems that can provide sustained release over extended periods.[2]

The use of DMHA is appealing due to its stability in acidic environments (pH < 5), straightforward synthesis, decomposition under physiologic conditions, and low in vivo toxicity.[4] This makes it a suitable candidate for a variety of biomedical applications, including the development of "stealth" nanoparticles designed to evade the immune system and deliver drugs to specific targets.[5][6]

Applications in Drug Delivery Systems

Hydrolytically Degradable Nanoparticles for Sustained Release

DMHA has been successfully employed as a hydrolyzable crosslinker in the fabrication of nanoparticles for the sustained release of drugs such as naltrexone, a medication used to treat alcohol dependence.[2] These nanoparticles are typically synthesized via copolymerization of monomers like poly(ethylene glycol) monomethyl ether mono methacrylate (PEO-MA) and methyl methacrylate (MMA) with DMHA.[2] The resulting nanoparticles consist of a crosslinked core that encapsulates the drug, surrounded by a hydrophilic corona of polyethylene glycol (PEG), which imparts "stealth" properties.[2][5] The ratio of the hydrophilic to hydrophobic monomers can be adjusted to control the rate of hydrolysis and, consequently, the drug release profile.[2]

Erodible Nanogels for Triggered Release

In addition to nanoparticles, DMHA can be used to synthesize erodible nanogels. For instance, poly(N-isopropylmethacrylamide) (PNIPAM) nanogels crosslinked with DMHA exhibit bulk erosion under physiologic conditions (pH 7.4, 37 °C).[4][7] This degradation is attributed to the cleavage of the DMHA crosslinks. Such nanogels are promising carriers for targeted drug delivery, as their degradation and subsequent drug release can be triggered by the physiological environment of the target tissue.[4]

Hydrogel-Based Tissue Expanders with Drug Eluting Capabilities

DMHA has also been incorporated into hydrogel-based tissue expanders for applications in stomatology.[3] In these systems, DMHA is used as a hydrolytically degradable crosslinker in combination with non-degradable crosslinkers. This combination allows for a controlled rate of swelling of the hydrogel, which is essential for its function as a tissue expander. Furthermore, these hydrogels can be loaded with therapeutic agents, such as the anesthetic benzocaine, to provide localized drug delivery and alleviate pain following implantation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DMHA in drug delivery systems.

Table 1: Formulation and Physicochemical Properties of Naltrexone-Loaded Nanoparticles [2]

| Nanoparticle Formulation (PEO-MA:MMA weight ratio) | Crosslinker (DMHA) Concentration (mol%) | Particle Size (nm) | Drug Loading Efficiency (%) |

| 1:1 | 1-4 | 150 - 250 | 60 - 75 |

| 1:4 | 1-4 | 100 - 200 | 70 - 85 |

Table 2: In Vitro Drug Release from Naltrexone-Loaded Nanoparticles [2]

| Nanoparticle Formulation (PEO-MA:MMA weight ratio) | Time for ~80% Drug Release (hours) |

| 1:1 | ~500 |

| 1:4 | ~750 |

Table 3: Benzocaine Release from Hydrogel Tissue Expanders [3]

| Hydrogel Formulation | Drug Loaded | Time for 90% Drug Release (hours) |

| Methacrylate-based with DMHA crosslinker | Benzocaine | 48 |

Experimental Protocols

Synthesis of this compound (DMHA)[4]

This protocol describes the synthesis of the hydrolytically degradable crosslinker DMHA.

Materials:

-

Hydroxylamine hydrochloride

-

Methacryloyl chloride

-

Pyridine

-

Chloroform

-

Concentrated hydrochloric acid

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 0.145 moles of hydroxylamine hydrochloride in 50 mL of pyridine in a reaction flask.

-

Slowly add 0.243 moles of methacryloyl chloride to the solution while maintaining the temperature at 45°C.

-

After the addition is complete, stir the mixture at ambient temperature for 2 hours.

-

Dilute the mixture with 100 mL of chloroform.

-

Slowly add 21 mL of concentrated hydrochloric acid.

-

Separate the organic layer and wash it four times with distilled, deionized water.

-

Dry the organic layer over MgSO₄.

-

Evaporate the chloroform to obtain the crude product.

-

Purify the product by recrystallization.

Caption: Workflow for the synthesis of the crosslinker this compound (DMHA).

Preparation of Naltrexone-Loaded Hydrolyzable Crosslinked Nanoparticles[2]

This protocol details the preparation of drug-loaded nanoparticles using DMHA as a crosslinker.

Materials:

-

Poly(ethylene glycol) monomethyl ether mono methacrylate (PEO-MA)

-

Methyl methacrylate (MMA)

-

This compound (DMHA)

-

Naltrexone

-

Poly(vinyl alcohol) (PVA) aqueous solution (0.4%)

-

Initiator (e.g., AIBN)

Procedure:

-

Prepare a 0.4% aqueous solution of PVA.

-

Dissolve the desired amounts of PEO-MA, MMA, DMHA, and naltrexone in a suitable solvent to create the monomer feed.

-

Add the monomer feed to the PVA solution with stirring to form an emulsion.

-

Initiate polymerization by adding the initiator and heating the mixture under an inert atmosphere.

-

Continue the polymerization for a specified time to form the nanoparticles.

-

Purify the nanoparticles by dialysis or centrifugation to remove unreacted monomers and excess PVA.

-

Lyophilize the purified nanoparticles for storage.

Caption: Experimental workflow for the preparation of naltrexone-loaded nanoparticles.

In Vitro Drug Release Study[2]

This protocol describes the method for evaluating the in vitro release of a drug from DMHA-crosslinked nanoparticles.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Shaking incubator or water bath

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).

-

Place the nanoparticle dispersion into a dialysis bag.

-

Seal the dialysis bag and place it in a larger container with a known volume of fresh PBS.

-

Maintain the container at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh PBS.

-

Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative percentage of drug released over time.

Caption: Flowchart of the in vitro drug release study protocol.

Characterization of DMHA-Based Drug Delivery Systems

A thorough characterization of drug delivery systems formulated with DMHA is crucial to ensure their quality, efficacy, and safety.

Physicochemical Characterization

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized DMHA and its incorporation into the polymer matrix.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of DMHA and the composition of the copolymers.[5]

-

Particle Size and Size Distribution: Determined by dynamic light scattering (DLS) to assess the average particle size and polydispersity index (PDI).[2]

-

Surface Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[2]

-

Zeta Potential: To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

Drug Loading and Encapsulation Efficiency

-

Drug Loading Content (DLC): The amount of drug loaded per unit weight of the nanoparticle.

-

Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

These parameters are typically determined by dissolving a known amount of drug-loaded nanoparticles in a suitable solvent and quantifying the drug concentration using an appropriate analytical technique.

In Vitro Degradation Studies

The degradation of DMHA-crosslinked systems can be monitored by tracking changes in particle size, molecular weight, or scattering intensity over time when incubated in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.[4][7] Techniques like asymmetrical flow field-flow fractionation (AF4) coupled with multi-angle light scattering (MALS) can provide detailed information on the erosion process.[4][7]

Signaling Pathways and Mechanisms of Action

The primary mechanism of drug release from DMHA-based systems is the hydrolytic cleavage of the ester bonds within the crosslinker, leading to the degradation of the polymer matrix. This process is pH-dependent, with faster degradation observed at physiological pH compared to acidic conditions.[4] This inherent pH-sensitivity can be exploited for targeted drug delivery to specific tissues or cellular compartments with distinct pH environments.

For redox-responsive systems, while DMHA itself is not directly redox-sensitive, it can be copolymerized with monomers that contain redox-cleavable bonds (e.g., disulfide bonds) to create dual-responsive systems. In such systems, the drug release would be triggered by both hydrolysis and the presence of reducing agents like glutathione, which is found at high concentrations inside cells.

Caption: Logical relationship of the drug release mechanism from DMHA-crosslinked systems.

Conclusion

This compound serves as a versatile and valuable crosslinking agent for the development of biodegradable and stimuli-responsive drug delivery systems. Its hydrolytic instability under physiological conditions provides a reliable mechanism for controlled drug release. The ability to fine-tune the degradation rate by altering the polymer composition makes DMHA an attractive component for designing sophisticated drug carriers for a wide range of therapeutic applications. Further research into the in vivo behavior and biocompatibility of DMHA-based systems will be crucial for their successful translation into clinical practice.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design of naltrexone-loaded hydrolyzable crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring the Erosion of Hydrolytically-Degradable Nanogels via Multiangle Light Scattering Coupled to Asymmetrical Flow Field-Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ECV: pharmind - Beitrag Novel Stealth Nanoparticles Prepared by Dispersion Polymerization [ecv.de]

- 6. US9358211B2 - Stealth polymeric particles for delivery of bioactive or diagnostic agents - Google Patents [patents.google.com]

- 7. Understanding the Degradation of Core-Shell Nanogels Using Asymmetrical Flow Field Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of N,O-dimethacryloylhydroxylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,O-dimethacryloylhydroxylamine is a bifunctional monomer that can be utilized in the synthesis of various polymers and hydrogels. Its two methacryloyl groups allow for crosslinking, making it a valuable component in the development of materials for drug delivery, tissue engineering, and other biomedical applications. This document provides a detailed protocol for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Hydroxylamine hydrochloride | 10 g (0.144 mol) |

| Methacryloyl chloride | 25.4 g (0.243 mol) |

| Pyridine | 50 ml (0.632 mol) |

| Product | |

| Yield | 7.0 g (34%) |

| Melting Point | 55° C |

| Elemental Analysis | Calculated |

| % Carbon | 56.70% |

| % Hydrogen | 6.55% |

| % Nitrogen | 8.28% |

Experimental Protocol

This protocol details the synthesis of this compound from hydroxylamine hydrochloride and methacryloyl chloride.[1]

Materials:

-

Hydroxylamine hydrochloride

-

Pyridine

-

Methacryloyl chloride

-

Chloroform

-

Hydrochloric acid

-

Magnesium sulfate (MgSO4)

-

Diethyl ether

-

Light petroleum

-

Reaction flask

-

Dropping funnel

-

Stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.

-

Addition of Methacryloyl Chloride: While stirring the solution, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise using a dropping funnel. It is crucial to maintain the temperature of the reaction mixture below 45°C during the addition.

-

Reaction: After the complete addition of methacryloyl chloride, continue to stir the mixture at ambient temperature for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with 100 ml of chloroform.

-

Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to neutralize the pyridine, forming pyridine hydrochloride.

-

Transfer the mixture to a separatory funnel. The organic layer (chloroform) will separate from the aqueous layer.

-

Separate the organic layer.

-

Wash the organic layer four times with 100 ml of water each time.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Evaporate the chloroform from the filtrate using a rotary evaporator under vacuum. An oily residue will be obtained.

-

Dry the oily residue under a high vacuum. The product should crystallize during this process.

-

Collect the crystals by filtration.

-

Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the purified this compound.[1]

-

-

Characterization: The final product can be characterized by its melting point (55° C) and elemental analysis.[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Characterization of N,O-Dimethacryloylhydroxylamine-Based Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of N,O-dimethacryloylhydroxylamine (DMHA)-based polymers. This class of polymers holds significant promise for various biomedical applications, including drug delivery, tissue engineering, and smart biomaterials, owing to their potential for stimuli-responsive behavior and biocompatibility. This document outlines detailed protocols for the synthesis and characterization of DMHA-based polymers and provides insights into their potential applications.

Synthesis of this compound-Based Polymers

DMHA-based polymers can be synthesized via free-radical polymerization. The following protocol describes a general method for the synthesis of a DMHA homopolymer. This method can be adapted for the synthesis of copolymers by introducing other vinyl monomers to the reaction mixture.

Experimental Protocol: Free-Radical Polymerization of DMHA

-

Materials:

-

This compound (DMHA) monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous N,N-dimethylformamide (DMF) as solvent

-

Diethyl ether for precipitation

-

Round-bottom flask with a magnetic stirrer

-

Nitrogen inlet

-

Oil bath

-

-

Procedure:

-

Dissolve a specific amount of DMHA monomer in anhydrous DMF in a round-bottom flask.

-

Add AIBN (typically 1 mol% with respect to the monomer).

-

Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

-

After polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to an excess of cold diethyl ether with vigorous stirring.

-

Filter the precipitated polymer and wash it several times with diethyl ether to remove unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at 40°C to a constant weight.

-

Diagram of the experimental workflow for the synthesis and purification of DMHA-based polymers.

Caption: Workflow for DMHA polymer synthesis.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of polymers.[1][2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Analysis: Integrate the proton signals and assign the peaks to the corresponding protons in the polymer structure. For ¹³C NMR, identify the chemical shifts of the carbon atoms.

Expected ¹H NMR Spectral Data (based on analogous methacrylamide polymers):

| Chemical Shift (δ, ppm) | Assignment |

| 7.0 - 8.0 | Amide proton (-NH-) |

| 5.0 - 6.0 | Olefinic protons of the methacrylate group |

| 1.5 - 2.5 | Methylene protons of the polymer backbone |

| 0.8 - 1.2 | Methyl protons of the methacrylate group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the polymer.[3][4]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretching of the amide group |

| 2800 - 3000 | C-H stretching of alkyl groups |

| 1720 - 1740 | C=O stretching of the ester group |

| 1640 - 1680 | C=O stretching of the amide group (Amide I) |

| 1540 - 1580 | N-H bending of the amide group (Amide II) |

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the polymers.[5][6][7]

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the polymer.[8]

Experimental Protocol: TGA

-

Sample Preparation: Place 5-10 mg of the dried polymer in an alumina crucible.

-

Instrumentation: Use a TGA instrument.

-

Data Acquisition: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Expected TGA Data:

| Temperature Range (°C) | Observation |

| 100 - 200 | Initial weight loss due to moisture or residual solvent. |

| 250 - 400 | Major decomposition of the polymer backbone. |

| > 400 | Formation of a stable char residue. |

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[9][10]

Experimental Protocol: DSC

-

Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum pan.

-

Instrumentation: Use a DSC instrument.

-

Data Acquisition: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min, cool it back to room temperature, and then perform a second heating scan at the same rate.

-